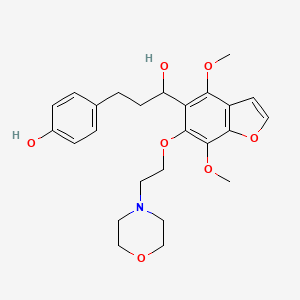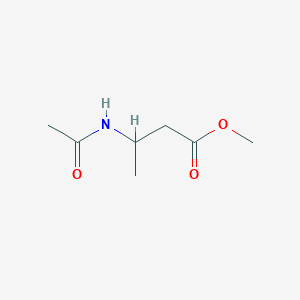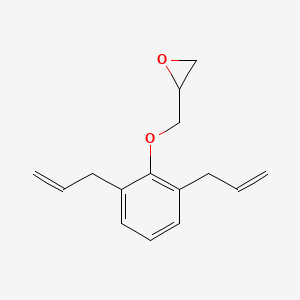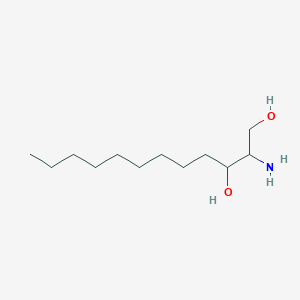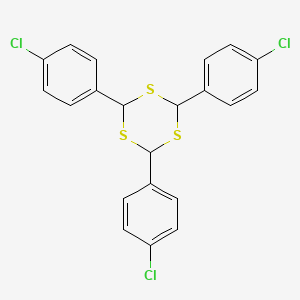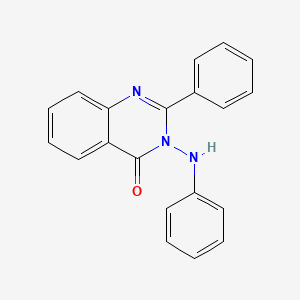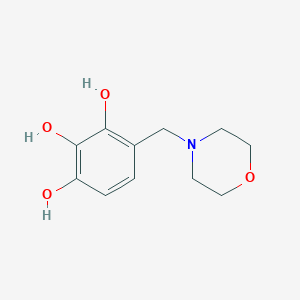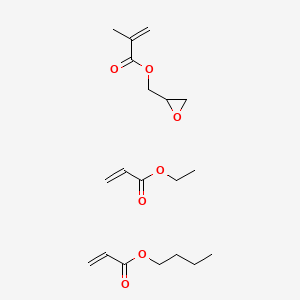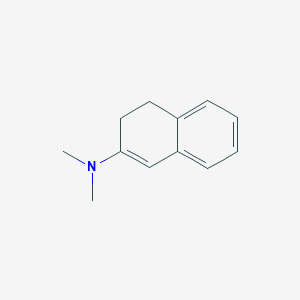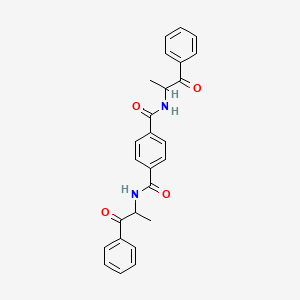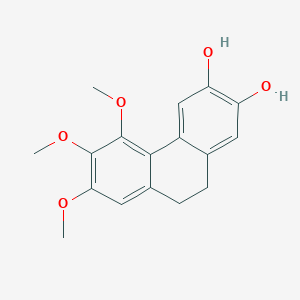
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol is a chemical compound with the molecular formula C17H18O5. It belongs to the class of phenanthrenoids, which are compounds formed with a phenanthrene backbone. These compounds occur naturally in plants, particularly in the Orchidaceae family, and can also be synthesized in the laboratory .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol typically involves the cyclization of stilbene derivatives under UV irradiation. This process forms dihydrophenanthrenes, including the target compound . Specific reaction conditions, such as the use of appropriate solvents and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives .
Aplicaciones Científicas De Investigación
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenanthrenoids and their derivatives.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol involves its interaction with molecular targets and pathways within cells. It has been shown to exhibit cytotoxic activity against human cancer cells, likely through the induction of apoptosis and inhibition of cell proliferation . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes are evident.
Comparación Con Compuestos Similares
Similar Compounds
- 2,7-Dihydroxy-3,6-dimethoxyphenanthrene
- 2,6-Dihydroxy-3,4,7-trimethoxyphenanthrene
- 6-Methoxycoelonin
- Callosin
Uniqueness
5,6,7-Trimethoxy-9,10-dihydrophenanthrene-2,3-diol is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
39500-00-0 |
|---|---|
Fórmula molecular |
C17H18O5 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
5,6,7-trimethoxy-9,10-dihydrophenanthrene-2,3-diol |
InChI |
InChI=1S/C17H18O5/c1-20-14-7-10-5-4-9-6-12(18)13(19)8-11(9)15(10)17(22-3)16(14)21-2/h6-8,18-19H,4-5H2,1-3H3 |
Clave InChI |
CCFXPUUSOWNDGY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)CCC3=CC(=C(C=C32)O)O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


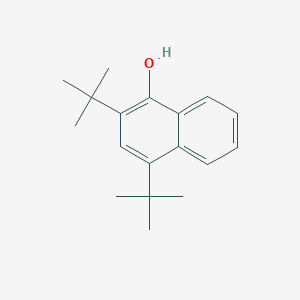
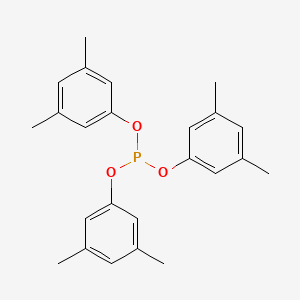
![3-{[12-(4-Amino-3-methylphenyl)dodecyl]amino}propane-1-sulfonic acid](/img/structure/B14671569.png)

